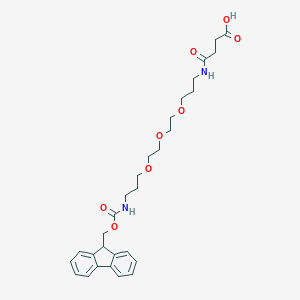

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Description

Properties

IUPAC Name |

4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYNWSOHMVYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589234 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172089-14-4 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS number

An In-Depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A Versatile Heterobifunctional Linker

Introduction and Core Chemical Identity

This compound, identified by CAS Number 172089-14-4 , is a sophisticated heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and materials science.[1][2][3] Its structure is uniquely designed to bridge two different molecules with precision and control. The core of this linker is a hydrophilic 4,7,10-trioxa-1,13-tridecanediamine backbone, which imparts favorable properties such as high water solubility and biocompatibility to the resulting conjugates.[1]

This molecule features two distinct terminal functionalities: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid derived from succinic anhydride. This orthogonal protection strategy is the cornerstone of its utility, allowing for sequential and specific conjugation reactions. The carboxylic acid can be activated to react with a primary amine on a target molecule, while the Fmoc group can be selectively removed under basic conditions to reveal a second primary amine for subsequent modification. This level of control is critical in the precise assembly of complex biomolecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 172089-14-4 | [1][2][3] |

| Molecular Formula | C₂₉H₃₈N₂O₈ | [2][3] |

| Molecular Weight | 542.62 g/mol | [2][4] |

| Appearance | Light yellow liquid or solidified mass; Solid | [1][4] |

| Solubility | Soluble in methanol or acetone | [1] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Conditions | -20°C, protect from light and moisture | [1][4] |

| Stability | Stable for at least 2 years when stored at -20°C | [1] |

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process designed to install the orthogonal functionalities onto the hydrophilic diamine core. The causality behind this synthetic strategy lies in achieving a pure, well-defined linker ready for controlled, sequential conjugations.

Synthesis of the Diamine Backbone

The foundational precursor is 4,7,10-trioxa-1,13-tridecanediamine (CAS 4246-51-9).[][6][7] Its synthesis is typically achieved via a two-step process:

-

Cyanoethylation: A base-catalyzed Michael addition of diethylene glycol to two equivalents of acrylonitrile. This reaction forms the dinitrile intermediate.[8]

-

Catalytic Hydrogenation: The resulting dinitrile is then reduced to the corresponding primary diamine using a catalyst like Raney nickel under high pressure in the presence of hydrogen and ammonia.[8] Ammonia is used to suppress side reactions and maximize the yield of the primary amine.[8]

Orthogonal Functionalization

With the diamine backbone in hand, the next crucial phase is the introduction of the two different reactive handles.

-

Monoprotection with Fmoc: One of the terminal amines is selectively protected with an Fmoc group (Fmoc-OSu is a common reagent). This is a critical step to ensure that only one amine is available for the subsequent reaction. The Fmoc group is chosen for its stability under a wide range of conditions and its lability to mild basic conditions (e.g., piperidine), which do not affect common peptide or antibody structures.

-

Succinylation: The remaining free primary amine is then reacted with succinic anhydride. This reaction opens the anhydride ring and attaches a four-carbon chain terminating in a carboxylic acid, thus completing the heterobifunctional structure.

Caption: Conceptual synthesis pathway for the target linker.

Applications in Drug Development and Bioconjugation

The Role of PEG Linkers

The modification of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] PEG linkers, like the trioxatridecane core of this molecule, offer high water solubility, lack of toxicity and immunogenicity, and can increase the hydrodynamic radius of the conjugate, often leading to reduced renal clearance and extended circulation times.[1][4]

Heterobifunctional Linkage Strategy

The true power of this linker lies in its heterobifunctionality. The carboxylic acid and the protected amine provide two chemically distinct handles for conjugation. This allows a researcher to first couple the linker to one molecule via the carboxylic acid (e.g., to a lysine residue on a protein) and then, after purification, deprotect the Fmoc group to expose the amine for reaction with a second molecule (e.g., a fluorescent dye, a small molecule drug, or another protein). This stepwise approach prevents the formation of unwanted homodimers and ensures the creation of a well-defined final product.

Use in Advanced Therapeutics

This linker is particularly valuable in the construction of complex therapeutics:

-

PROTACs: As a flexible linker, it can be used to connect a protein-targeting warhead to an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[]

-

Antibody-Drug Conjugates (ADCs): It serves as the bridge connecting a monoclonal antibody to a potent cytotoxic agent. The hydrophilic nature of the linker can help to mitigate aggregation issues often seen with hydrophobic drug payloads.

-

Peptide and Oligonucleotide Conjugates: It is used to attach labels, delivery vehicles, or other functional moieties to peptides and oligonucleotides for diagnostic and therapeutic applications.

Experimental Protocol: General Bioconjugation Workflow

This protocol describes a general, two-stage workflow for conjugating this compound to a biomolecule containing a primary amine (e.g., a peptide or protein) and subsequently exposing the second amine for further functionalization.

Materials

-

This compound

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Biomolecule (e.g., peptide with a lysine residue) in a suitable buffer (e.g., PBS, pH 7.4)

-

Anhydrous, amine-free Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Purification system (e.g., HPLC, FPLC)

Step 1: Activation of the Carboxylic Acid

Causality: The carboxylic acid is not inherently reactive towards amines. It must first be converted into a more reactive species, typically an NHS ester, to facilitate efficient amide bond formation under mild, biocompatible conditions.

-

Dissolve the Fmoc-linker (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.

-

Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor by TLC or LC-MS.

Step 2: Conjugation to Primary Amine of a Biomolecule

-

Dissolve the biomolecule (1.0 eq.) in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Add the activated Fmoc-linker-NHS ester solution dropwise to the biomolecule solution.

-

Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

-

Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).

Step 3: Fmoc Deprotection

Causality: The Fmoc group is stable during the initial conjugation but can be selectively cleaved to reveal the terminal amine for the next step, demonstrating the linker's orthogonal nature.

-

Purify the Fmoc-linker-biomolecule conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

-

Lyophilize the purified conjugate.

-

Redissolve the conjugate in a minimal amount of DMF and add the 20% piperidine solution.

-

Stir for 20-30 minutes at room temperature.

Step 4: Purification and Analysis

-

Purify the final deprotected conjugate via chromatography to remove piperidine and byproducts.

-

Analyze the final product by LC-MS to confirm the correct molecular weight and by HPLC or SDS-PAGE to assess purity.

Caption: General workflow for sequential bioconjugation.

Conclusion

This compound is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected termini, provides an exceptional degree of control over the construction of complex molecular assemblies. This combination of features makes it an indispensable linker for developing next-generation therapeutics, diagnostics, and advanced materials, where precision and reliability are paramount.

References

-

BuyersGuideChem. This compound. [Link]

-

Cenmed Enterprises. N Boc N Succinyl 4 7 10 Trioxa 1 13 Tri. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4,7,10-Trioxa-1,13-tridecanediamine in Modern Material Science. [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. This compound | 172089-14-4 [buyersguidechem.com]

- 3. echemi.com [echemi.com]

- 4. N-Fmoc-N″-琥珀酰-4,7,10-三氧-1,13-十三烷二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,7,10-Trioxa-1,13-tridecanediamine 97 4246-51-9 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: Structure, Synthesis, and Application in Bioconjugation

This guide provides a comprehensive technical overview of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core structure, a detailed synthesis protocol, and its critical role in the sophisticated field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs).

Introduction: The Role of Heterobifunctional Linkers in Advanced Therapeutics

The advent of targeted therapies has revolutionized medicine, and at the heart of many of these advanced therapeutics are sophisticated chemical linkers. This compound is a prime example of such a linker, designed with distinct functionalities at either end of a flexible PEG spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules, a crucial capability in the assembly of complex biomolecules like ADCs.[1][2] The PEG component of the linker is particularly advantageous, as it can enhance the solubility and biocompatibility of the resulting conjugate.[3][4]

This guide will deconstruct the molecule, providing not just the "what" but the "why" behind its synthesis and application, empowering researchers to leverage its capabilities in their own work.

Molecular Structure and Physicochemical Properties

This compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a succinyl group, and a 4,7,10-trioxa-1,13-tridecanediamine spacer.

-

Fmoc Group: This base-labile protecting group caps one of the primary amines, allowing for directional synthesis and conjugation. Its removal under mild basic conditions is a cornerstone of its utility.[3]

-

Succinyl Group: This provides a terminal carboxylic acid, which can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a target molecule.

-

PEG Spacer: The 4,7,10-trioxa-1,13-tridecanediamine core provides a hydrophilic and flexible spacer that can improve the pharmacokinetic properties of the final conjugate.[3][5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 172089-14-4 | [4][6][7][8] |

| Molecular Formula | C₂₉H₃₈N₂O₈ | [4][6][7] |

| Molecular Weight | 542.62 g/mol | [4][6][7][8] |

| Appearance | Light yellow to off-white solid or solidified mass | [3][9] |

| Purity | ≥95% (HPLC) | [4] |

| Solubility | Soluble in methanol, acetone, and DMF | [3][10] |

| Storage | -20°C, protected from light and moisture | [3][4] |

Synthesis of this compound

The synthesis of this linker is a multi-step process that begins with the commercially available 4,7,10-trioxa-1,13-tridecanediamine. The strategy involves the sequential protection of one amine with an Fmoc group, followed by the acylation of the other amine with succinic anhydride.

Synthesis of the Diamine Backbone

The precursor, 4,7,10-trioxa-1,13-tridecanediamine, is synthesized via a two-step process starting from diethylene glycol and acrylonitrile.[11] The first step is a base-catalyzed Michael addition, followed by the reduction of the resulting dinitrile.[11]

Caption: Synthesis workflow for the diamine backbone.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for Fmoc protection and succinylation.

Step 1: Mono-Fmoc Protection

-

Dissolution: Dissolve 4,7,10-trioxa-1,13-tridecanediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1 equivalent) in dioxane to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel to isolate the mono-Fmoc protected diamine.

Step 2: Succinylation

-

Dissolution: Dissolve the mono-Fmoc protected diamine (1 equivalent) in a suitable solvent like DCM.

-

Succinic Anhydride Addition: Add succinic anhydride (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Purification: Monitor the reaction by TLC or LC-MS. Once complete, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield the final product, this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized linker, a combination of analytical techniques should be employed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which is typically expected to be ≥95%.[4]

Applications in Bioconjugation

The primary application of this compound is in the field of bioconjugation, where it serves as a bridge between two different molecules.[12] Its heterobifunctional nature is key to its utility in constructing complex molecules like antibody-drug conjugates.[1][2][13][14]

A Representative Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following workflow illustrates how this linker can be used to conjugate a cytotoxic drug to an antibody.

Caption: A representative workflow for ADC synthesis.

Step 1: Activation of the Succinyl Group

The carboxylic acid of the succinyl group is typically activated as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the linker with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 2: Conjugation to a Drug Molecule

The NHS-activated linker is then reacted with a drug molecule that contains a primary amine. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.

Step 3: Fmoc Deprotection

The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This deprotection exposes the primary amine on the other end of the linker.

Step 4: Conjugation to an Antibody

The newly exposed amine can then be reacted with a suitably modified antibody. For example, the amine could be reacted with a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to introduce a maleimide group. This maleimide-activated linker-drug conjugate can then be reacted with a thiol group on a cysteine residue of an antibody to form a stable thioether bond, yielding the final ADC.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and drug development. Its well-defined structure, which includes a flexible and biocompatible PEG spacer and two distinct reactive moieties, allows for the controlled and sequential assembly of complex biomolecules. A thorough understanding of its synthesis, characterization, and reaction mechanisms is essential for its successful application in the development of next-generation targeted therapeutics.

References

-

Srivastava, A. et al. Linker Design for Antibody–Drug Conjugates. ResearchGate. 2015. Available from: [Link]

-

Peptideweb.com. Synthesis protocols. Available from: [Link]

-

BuyersGuideChem. This compound. Available from: [Link]

-

Chen, Y. et al. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. 2025. Available from: [Link]

-

R Discovery. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. Available from: [Link]

-

Trail, P. A. et al. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Oncoimmunology. 2018. Available from: [Link]

-

ResearchGate. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. N-Fmoc-N -succinyl-4,7,10-trioxa-1,13-tridecanediamine 95 HPLC 172089-14-4 [sigmaaldrich.com]

- 5. This compound | 172089-14-4 [buyersguidechem.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine - CAS-Number 172089-14-4 - Order from Chemodex [chemodex.com]

- 9. adipogen.com [adipogen.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-TTDS-OH: Properties, Synthesis, and Applications in Peptide Chemistry

Foreword: The Strategic Imperative of Functionalized Linkers in Modern Peptide Therapeutics

In the landscape of contemporary drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by inherent challenges, including poor solubility and rapid in vivo clearance. The strategic incorporation of hydrophilic linkers, such as polyethylene glycol (PEG) derivatives, has emerged as a cornerstone of modern peptide chemistry, addressing these limitations and unlocking the full therapeutic potential of peptide-based drugs. This guide provides an in-depth technical overview of Fmoc-TTDS-OH (Fmoc-1-amino-4,7,10-trioxatridecan-succinamic acid), a bifunctional crosslinker that has gained significant traction for its utility in PEGylation and bioconjugation. We will delve into its core chemical properties, synthesis, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Unveiling Fmoc-TTDS-OH: A Molecular Architect's Tool

Fmoc-TTDS-OH is a sophisticated chemical entity designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. Its structure is characterized by three key functional components:

-

A Fluorenylmethoxycarbonyl (Fmoc) Protecting Group: This base-labile protecting group at the N-terminus allows for its direct use in standard Fmoc-based SPPS protocols.

-

A Hydrophilic Polyether Spacer: The 4,7,10-trioxatridecane backbone imparts significant hydrophilicity to the molecule. When incorporated into a peptide, this spacer can enhance solubility and improve pharmacokinetic profiles.

-

A Terminal Carboxylic Acid: The succinamic acid moiety provides a reactive handle for conjugation to other molecules, such as reporter tags, cytotoxic agents, or other biomolecules.

This unique combination of features makes Fmoc-TTDS-OH an invaluable tool for the synthesis of complex and functionalized peptides.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of Fmoc-TTDS-OH is paramount for its effective application in the laboratory. The following table summarizes its key characteristics:

| Property | Value | Source(s) |

| CAS Number | 172089-14-4 | [1][2] |

| Molecular Formula | C29H38N2O8 | [1][2] |

| Molecular Weight | 542.62 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Solubility | Good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). | [5] |

| Storage | Store in a cool, dry place, protected from light. Recommended storage at -20°C for long-term stability. | [2] |

Synthesis and Characterization: From Benchtop to Peptide

While Fmoc-TTDS-OH is commercially available from various suppliers, an understanding of its synthesis and analytical characterization is crucial for quality control and troubleshooting.

Conceptual Synthesis Pathway

The synthesis of Fmoc-TTDS-OH conceptually involves a multi-step process:

-

Synthesis of the TTDS Backbone: The core 1-amino-4,7,10-trioxatridecan-13-amine is typically synthesized first.

-

Monoprotection of the Diamine: One of the terminal amines is selectively protected, often with a group orthogonal to Fmoc.

-

Reaction with Succinic Anhydride: The free amine is then reacted with succinic anhydride to introduce the terminal carboxylic acid.

-

Fmoc Protection: The remaining protected amine is deprotected, and the Fmoc group is introduced, yielding the final product.

-

Purification: The crude product is purified, typically by column chromatography, to achieve the desired purity.

Caption: Conceptual synthesis pathway for Fmoc-TTDS-OH.

Analytical Characterization

Ensuring the identity and purity of Fmoc-TTDS-OH is critical before its use in peptide synthesis. The primary analytical techniques employed are:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Both 1H and 13C NMR are used to confirm the presence of the Fmoc group, the polyether chain, and the succinamic acid moiety.[6][7]

Application in Solid-Phase Peptide Synthesis: A Practical Guide

The primary application of Fmoc-TTDS-OH is its incorporation into peptide sequences during SPPS. This section provides a detailed, step-by-step protocol for its use.

Mechanism of Incorporation and Functionality

Fmoc-TTDS-OH is coupled to the N-terminus of a growing peptide chain on a solid support using standard peptide coupling reagents. The Fmoc group is then removed with a weak base, typically piperidine, revealing a new N-terminus for the subsequent amino acid to be coupled. The key to its functionality lies in the terminal carboxylic acid of the succinamic acid moiety. After cleavage of the peptide from the resin, this carboxylic acid can be activated to react with an amine-containing molecule, thus forming a stable amide bond and conjugating the peptide to the desired entity.

Caption: General workflow for incorporating Fmoc-TTDS-OH in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-TTDS-OH

This protocol outlines the manual coupling of Fmoc-TTDS-OH to a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-TTDS-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

-

Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free amine.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-TTDS-OH (2 equivalents), Oxyma (2 equivalents), and DIC (2 equivalents) in DMF.

-

Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added TTDS linker and the coupling of the next amino acid.

Cleavage and Deprotection

After the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%[7]

Procedure:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard piperidine treatment.

-

Resin Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

The Power of PEGylation: Enhancing Peptide Therapeutics

The primary motivation for incorporating Fmoc-TTDS-OH into a peptide is to leverage the benefits of PEGylation. The hydrophilic polyether chain of Fmoc-TTDS-OH can significantly improve the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.

Mechanism of Action in Bioconjugation

The terminal carboxylic acid of the TTDS linker provides a versatile handle for bioconjugation. This carboxylic acid can be activated using standard coupling chemistry (e.g., with HBTU or HATU) to form a stable amide bond with an amine-containing molecule. This allows for the attachment of a wide range of functionalities, including:

-

Fluorophores and Quenchers: For creating FRET-based diagnostic probes.

-

Biotin: For affinity purification and detection.[3]

-

Cytotoxic Drugs: For targeted drug delivery in oncology.

-

Larger PEG Chains: To further enhance the PEGylation effect.

Caption: Mechanism of bioconjugation using the TTDS linker.

Comparison with Alternative Linkers

While Fmoc-TTDS-OH is a powerful tool, it is important to consider its properties in the context of other available linkers.

| Linker | Key Features | Advantages | Disadvantages |

| Fmoc-TTDS-OH | Short, hydrophilic PEG3-like spacer with a terminal carboxylic acid. | Good water solubility, straightforward incorporation into SPPS. | Relatively short linker, may not provide sufficient spacing in all applications. |

| Fmoc-miniPEG™-Acid | Similar to Fmoc-TTDS-OH but with a defined diethylene glycol spacer. | Well-defined length, good hydrophilicity. | May offer less structural diversity compared to longer PEG chains. |

| Fmoc-amino-PEG-propionic acids | Longer PEG chains with a terminal carboxylic acid. | Greater hydrophilicity and steric shielding, longer spacer arm. | Can be more expensive, may lead to heterogeneity if the PEG chain length is not well-defined.[8] |

The choice of linker will ultimately depend on the specific requirements of the application, including the desired level of hydrophilicity, the required spacer length, and cost considerations.

Conclusion: Fmoc-TTDS-OH as a Versatile Enabler in Peptide Science

Fmoc-TTDS-OH stands as a testament to the ongoing innovation in peptide chemistry. Its well-defined structure, ease of incorporation into standard SPPS workflows, and the versatile functionality it imparts make it an indispensable tool for researchers and drug developers. By enabling the synthesis of peptides with enhanced solubility, improved pharmacokinetic profiles, and the potential for targeted conjugation, Fmoc-TTDS-OH is helping to pave the way for the next generation of peptide-based therapeutics and diagnostics. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of such functionalized linkers will undoubtedly play an even more critical role in shaping the future of medicine.

References

-

BuyersGuideChem. (n.d.). Fmoc-TTDS-OH | 172089-14-4. Retrieved from [Link]

- ScienceOpen. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B).

- Mesa Labs. (n.d.). SPPS Tips For Success Handout.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221.

- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.

- Royal Society of Chemistry. (2002). Supplementary Material (ESI) for Chemical Communications.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7559.

-

Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

- dos Santos, C. F., T-Neto, J. T., & de Souza, R. O. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 863–870.

- Sigma-Aldrich. (n.d.). Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine hydrochloride. Retrieved from a product page on the Sigma-Aldrich website.

- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8203-8223.

- Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.

- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).

- National Institutes of Health. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- PrecisePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.

- Fisher Scientific. (n.d.). AdipoGen Fmoc-Ttds-OH, Quantity: Each of 1. Retrieved from a product page on the Fisher Scientific website.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from a relevant resource by BOC Sciences.

- BenchChem. (n.d.). A Comparative Guide to Fmoc-His(Fmoc)-OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH. Retrieved from a relevant resource by NINGBO INNO PHARMCHEM CO.,LTD.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from a relevant resource by AltaBioscience.

- Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH ≥97.0%. Retrieved from a product page on the Sigma-Aldrich website.

- AAT Bioquest. (n.d.). FMOC-Lys(Biotin)-OH.

- AAT Bioquest. (n.d.). PRODUCT INFORMATION SHEET FMOC-Lys(Biotin)-OH.

Sources

An In-depth Technical Guide to the Solubility of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Section 1: Abstract and Strategic Importance

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a heterobifunctional crosslinker of significant interest in modern bioconjugation, pharmaceutical sciences, and proteomics. Its unique architecture, featuring a hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, presents a distinct and often challenging solubility profile. Understanding and mastering the solubility of this reagent is not a trivial procedural step; it is a critical prerequisite for the success of complex multi-step syntheses, including peptide modifications and the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive analysis of the molecule's physicochemical properties, a detailed empirical solubility profile in common laboratory solvents, and robust, field-proven protocols for its handling and dissolution. The insights herein are designed to empower researchers to mitigate risks of compound precipitation, ensure reaction reproducibility, and unlock the full potential of this versatile linker.

Section 2: Molecular Architecture and its Influence on Solubility

The solubility characteristics of this compound are a direct consequence of its three primary functional domains. A nuanced understanding of each component is essential for predicting its behavior in various solvent systems.

-

The Fmoc Group (9-fluorenylmethyloxycarbonyl): This large, aromatic protecting group is profoundly hydrophobic. It is the primary driver of the molecule's solubility in organic solvents while simultaneously being the main obstacle to its solubility in aqueous media.

-

The PEG Spacer (4,7,10-trioxa-1,13-tridecanediamine): The trioxa-tridecanediamine core is a short polyethylene glycol chain. PEG linkers are widely employed to enhance the aqueous solubility and bioavailability of peptides and proteins.[1][2] This hydrophilic segment counteracts the hydrophobicity of the Fmoc group, rendering the entire molecule amphiphilic.

-

The Succinyl Group (-CO-CH₂CH₂-COOH): The terminal succinamic acid provides a carboxylic acid functional group. At physiological pH, this group is deprotonated to a carboxylate, introducing a negative charge that can significantly enhance aqueous solubility.[3] The pKa of this group is a critical parameter for manipulating solubility in buffered solutions.[4]

This inherent duality—a bulky hydrophobic head and a flexible hydrophilic tail with a pH-responsive terminus—dictates the need for a carefully considered approach to solvent selection.

Caption: Molecular domains influencing the solubility of the linker.

Section 3: Physicochemical Data and Theoretical Solubility

A summary of the key physicochemical properties provides a quantitative basis for understanding the molecule's solubility.

| Property | Value | Source | Implication for Solubility |

| CAS Number | 172089-14-4 | [1][4][5] | Unique identifier for sourcing and data retrieval. |

| Molecular Formula | C₂₉H₃₈N₂O₈ | [4][5] | High carbon-to-heteroatom ratio suggests organic solvent preference. |

| Molecular Weight | 542.62 g/mol | [4][5] | A moderately sized molecule; high MW can sometimes limit solubility. |

| Appearance | Light yellow liquid or solidified mass | [1] | Physical state at room temperature. |

| XLogP3 | 4.1 | [4] | A positive value indicates a preference for lipophilic/organic environments over water. |

| pKa | ~4.74 | [4] | The carboxylic acid will be >50% deprotonated at pH > 4.74, increasing aqueous solubility. |

The XLogP3 value of 4.1 strongly predicts poor intrinsic water solubility, driven by the Fmoc group. However, the presence of the PEG chain and the ionizable carboxylic acid means this value does not tell the whole story. The molecule is best described as an amphiphilic acid, requiring either a polar organic solvent to solubilize the entire structure or an aqueous buffer with a pH above its pKa to ionize the carboxyl group and enhance hydrophilic character.

Section 4: Empirical Solubility Analysis and Methodologies

Theoretical predictions must be validated by empirical testing. This section provides both qualitative and quantitative data, along with the methodologies required for researchers to perform these assessments in their own laboratories.

Qualitative Solubility Summary

The following table summarizes the observed solubility in a range of common laboratory solvents at room temperature (~20-25°C).

| Solvent Class | Solvent | Result | Rationale & Expert Insight |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Excellent choice. Effectively solvates both the polar PEG/acid components and the nonpolar Fmoc group. A related Boc-protected analog is soluble in DMF.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar solvent capable of dissolving a wide range of amphiphilic molecules. | |

| Acetone | Soluble [1] | A good solvent, though its higher volatility can be a concern for long-term storage. | |

| Polar Protic | Methanol | Soluble [1] | The hydroxyl group can hydrogen bond with the PEG chain, and the alkyl portion can interact with the Fmoc group. |

| Ethanol | Soluble | Similar mechanism to methanol. | |

| Water (unbuffered) | Insoluble/Poor | The hydrophobicity of the Fmoc group dominates, leading to aggregation or precipitation. | |

| Aqueous Buffer (pH 7.4) | Slightly Soluble to Soluble | At this pH, the carboxylic acid is deprotonated, increasing polarity and improving solubility. May require sonication. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effectively dissolves the hydrophobic Fmoc group. |

| Nonpolar | Hexanes / Heptane | Insoluble | Cannot effectively solvate the polar PEG chain or the carboxylic acid group. |

Recommended Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy

For applications requiring precise concentrations, a quantitative assessment is necessary. This protocol leverages the strong UV absorbance of the Fmoc group for accurate measurement.

Principle: The Fmoc group has a characteristic maximum absorbance (λmax). By creating a saturated solution, filtering the undissolved solid, and measuring the absorbance of the clarified supernatant, one can calculate the concentration using a pre-established calibration curve, thus determining the solubility limit.

Step-by-Step Methodology:

-

Prepare a Calibration Curve: a. Prepare a 1 mg/mL stock solution of the linker in a solvent where it is freely soluble (e.g., DMF). b. Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL). c. Measure the UV absorbance of each standard at the λmax of the Fmoc group (~260-280 nm range). d. Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c). This is your self-validating standard.

-

Prepare a Saturated Solution: a. Add an excess amount of the linker (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 hours). Ensure visible solid remains.

-

Sample Preparation and Analysis: a. Allow the suspension to settle. b. Carefully filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved solids. c. Dilute the clear filtrate with the test solvent as necessary to bring the absorbance into the linear range of your calibration curve. d. Measure the absorbance of the diluted filtrate at the same λmax.

-

Calculation: a. Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the quantitative solubility.

Caption: Workflow for quantitative solubility determination via UV-Vis.

Section 5: Practical Recommendations for Dissolution and Handling

-

For Organic Reactions:

-

Primary Choice: Use anhydrous DMF or DMSO to prepare stock solutions. These solvents offer the highest solubility and are common in peptide synthesis and bioconjugation.

-

Aiding Dissolution: If the compound is slow to dissolve, gentle warming (30-40°C) or brief sonication can be applied. Always ensure the vial is tightly sealed to prevent solvent evaporation.

-

-

For Aqueous Applications (e.g., protein labeling):

-

pH is Critical: Do not attempt to dissolve the linker directly in neutral or acidic water. The compound will likely precipitate.

-

Recommended Method: First, dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL). Then, add this organic stock solution dropwise into the aqueous reaction buffer (pH 7.2 - 8.0) with gentle vortexing. This method prevents the local concentration from exceeding the aqueous solubility limit during addition.

-

Buffer Choice: Use buffers with a pH well above the pKa of ~4.74. Buffers like phosphate-buffered saline (PBS) at pH 7.4 or borate buffers at pH 8.0 are suitable.

-

-

Storage:

-

Solid Form: Store the compound under desiccation at the recommended temperature (typically -20°C) to protect it from moisture.[1]

-

In Solution: Stock solutions in anhydrous DMF or DMSO are generally stable for several weeks when stored at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately, as the ester and amide linkages can be susceptible to hydrolysis over time.

-

Section 6: Conclusion

This compound is a powerful bifunctional linker whose utility is intrinsically linked to its proper solubilization. Its amphiphilic character, a product of a hydrophobic Fmoc group and a hydrophilic, pH-sensitive PEG-acid tail, demands a strategic approach to solvent selection. For organic-phase synthesis, polar aprotic solvents such as DMF and DMSO are the premier choice. For aqueous conjugations, a two-step process involving the preparation of a concentrated organic stock solution followed by its careful addition to a basic buffer (pH > 7) is essential for success. By adhering to the principles and protocols outlined in this guide, researchers can confidently and reproducibly handle this reagent, ensuring the integrity and efficiency of their conjugation workflows.

References

-

AxisPharm. Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]

-

Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. [Link]

-

BuyersGuideChem. This compound. [Link]

Sources

The Architect's Guide to Molecular Bridges: An In-depth Technical Guide to Bifunctional PEG Linkers

Abstract

Bifunctional polyethylene glycol (PEG) linkers are foundational tools in modern biotechnology, serving as versatile molecular bridges that connect therapeutic, diagnostic, and research molecules with precision and control.[1] Their unique physicochemical properties—hydrophilicity, biocompatibility, and tunable length—allow for the sophisticated modulation of a bioconjugate's pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will deconstruct the molecular architecture of these linkers, classify their diverse forms, and delve into the critical chemical reactions that govern their use. Furthermore, this document provides field-proven experimental protocols, data-driven selection criteria, and visual workflows to empower the rational design and synthesis of effective, well-defined bioconjugates for advanced applications, from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).[3][4]

Introduction: The "Why" of PEGylation and Bifunctional Linkers

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a cornerstone strategy for enhancing the therapeutic properties of biologics and small molecules.[5][6] The introduction of a PEG chain can dramatically improve a molecule's profile in several key ways:

-

Enhanced Solubility: The inherent hydrophilicity of the PEG backbone can significantly increase the aqueous solubility of hydrophobic compounds, preventing aggregation and improving formulation stability.[1][7]

-

Extended Circulating Half-Life: The PEG chain increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its time in circulation.[8][9]

-

Reduced Immunogenicity: The flexible PEG polymer can mask immunogenic epitopes on a protein's surface, diminishing the potential for an adverse immune response.[1][2]

-

Improved Stability: By sterically shielding the molecule, PEG linkers can protect it from enzymatic degradation and proteolysis in biological environments.[1][2]

While early PEGylation often involved monofunctional PEGs, the advent of bifunctional PEG linkers revolutionized the field. These linkers possess reactive functional groups at both termini of the PEG chain, enabling the precise connection of two distinct molecular entities, such as an antibody and a cytotoxic drug payload.[8][10] This capability is the bedrock of many modern targeted therapies.

Molecular Architecture: Deconstructing the Bifunctional PEG Linker

A bifunctional PEG linker is elegantly simple in its concept yet powerful in its application. Its structure consists of two primary components: the PEG backbone and the terminal functional groups.

Caption: Reaction of an NHS ester with a primary amine.

Thiol-Reactive Chemistry: The Maleimide

Maleimide groups react with high specificity toward sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond. [11][12]

-

Mechanism: The reaction is a Michael addition of the thiol across the double bond of the maleimide ring.

-

Causality Behind Experimental Choice: This reaction is most efficient and specific at a pH of 6.5-7.5. [13][14]At pH values above 7.5, maleimides can also react with primary amines, losing their specificity. Furthermore, the maleimide ring is susceptible to hydrolysis at higher pH, which opens the ring and renders it unreactive toward thiols. [13][15]

Caption: Reaction of a maleimide with a sulfhydryl group.

Bioorthogonal "Click" Chemistry

Click chemistry describes a class of reactions that are highly specific, efficient, and biocompatible. [16]They proceed with high yield under mild, aqueous conditions, making them ideal for complex biological systems.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between a terminal alkyne and an azide to form a stable triazole ring, catalyzed by copper(I). [17][18]While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in-vivo applications. [18]* Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide. [18][19]The absence of a toxic catalyst makes SPAAC exceptionally well-suited for live-cell labeling and in-vivo studies. [20]

Experimental Protocol: A Self-Validating System

This section provides a generalized, two-step protocol for conjugating a small molecule drug (containing a thiol) to an antibody (containing lysines) using a heterobifunctional NHS-PEG-Maleimide linker. The inclusion of characterization steps makes the protocol self-validating.

Workflow: Two-Step Antibody-Drug Conjugation```dot

digraph "ADC_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

}

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 12. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 19. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. vectorlabs.com [vectorlabs.com]

basic principles of PEGylation in biochemistry

An In-depth Technical Guide to the Core Principles of PEGylation in Biochemistry

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, represents a cornerstone technology in biopharmaceutical development. This guide provides a comprehensive overview of the fundamental principles of PEGylation, designed for researchers, scientists, and drug development professionals. We will deconstruct the core chemistry, explore the evolution from non-specific to site-specific conjugation strategies, and analyze the profound impact of PEGylation on the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into protocol design, purification, and characterization. By grounding key mechanistic claims in authoritative sources and providing detailed, actionable protocols, this guide serves as both a foundational text and a practical laboratory resource.

The Rationale for PEGylation: Transforming Therapeutic Potential

The central goal of PEGylation is to improve the pharmaceutical properties of a therapeutic agent, most notably proteins and peptides.[1][2][3] Unmodified proteins often suffer from limitations such as rapid renal clearance, susceptibility to proteolytic degradation, and the potential to elicit an immune response. PEGylation directly addresses these challenges by altering the physicochemical properties of the protein.[4]

The primary advantages conferred by PEGylation include:

-

Extended Circulating Half-Life: The covalent attachment of PEG chains dramatically increases the hydrodynamic radius of the protein.[5][6] This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for smaller proteins, thereby significantly prolonging its presence in circulation.[7][8]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a hydrophilic cloud around the protein, masking its surface epitopes.[9][10] This "stealth effect" shields the protein from recognition by the immune system, reducing the formation of neutralizing antibodies and subsequent allergic responses.[11][12]

-

Enhanced Stability: The PEG shield also offers protection against proteolytic enzymes, increasing the protein's stability in vivo.[7][13] This enhanced stability contributes to a longer functional lifespan of the drug.

-

Improved Solubility: PEG is a highly hydrophilic polymer.[11] Its conjugation can significantly increase the aqueous solubility of hydrophobic proteins or small molecules, which is a major advantage for formulation and delivery.[6][10][14]

Historically, the field has progressed from "first-generation" techniques, which involved the random attachment of linear PEG chains, to "second-generation" site-specific methods that yield more homogeneous and well-defined conjugates.[5][15][16][17] This evolution has been driven by the need to preserve the biological activity of the protein, which can be compromised by random PEG attachment near active sites.

The Chemistry of Covalent Conjugation

The foundation of PEGylation lies in the chemical reaction between a functionally activated PEG polymer and a specific amino acid residue on the protein. The choice of chemistry is paramount as it dictates the specificity, stability, and ultimate homogeneity of the final product.

The Poly(ethylene glycol) Polymer

Poly(ethylene glycol) is a polymer of repeating ethylene oxide units, recognized by the FDA as "generally recognized as safe".[15] Its properties—hydrophilicity, lack of toxicity, low immunogenicity, and flexibility—make it an ideal candidate for bioconjugation.[11][14] For conjugation to occur, the terminal hydroxyl group of the PEG chain must be activated with a reactive functional group.[16][17]

First-Generation PEGylation: Amine-Reactive Chemistry

The earliest and most common PEGylation strategy targets the primary amine groups found on the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[5][17]

-

Mechanism: The most prevalent method uses N-hydroxysuccinimide (NHS) esters of PEG.[18] At a neutral to slightly alkaline pH (7-9), the unprotonated primary amine acts as a nucleophile, attacking the NHS ester to form a stable and irreversible amide bond.[19][20]

-

Causality: This method is widely used due to the high abundance of lysine residues on the surface of most proteins. However, this abundance is also its primary drawback. The reaction is non-specific, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.[15] This heterogeneity complicates purification, characterization, and can lead to significant batch-to-batch variability and a loss of biological activity if PEGylation occurs at or near the protein's active site.[17]

Second-Generation PEGylation: Towards Site-Specific Control

To overcome the limitations of first-generation methods, more specific chemistries have been developed to produce homogeneous, mono-PEGylated products.[5][21]

-

Thiol-Reactive Chemistry: This is one of the most common methods for site-specific modification.[15] It targets the sulfhydryl group of cysteine residues.

-

Mechanism: PEG derivatives containing a maleimide group react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether linkage.[18][20]

-

Causality & Control: The rarity and low surface exposure of free cysteine residues in most proteins make this approach highly specific.[15] If a protein lacks an accessible free cysteine, one can be introduced at a desired location away from the active site via site-directed mutagenesis, providing precise control over the PEGylation site.[8][15]

-

-

N-Terminal Specific Chemistry: This strategy selectively targets the unique N-terminal α-amino group.

-

Mechanism: This is achieved by reacting the protein with a PEG-aldehyde derivative at a lower pH (6-8).[22]

-

Causality & Control: The pKa of the N-terminal α-amine (pKa ≈ 6-8) is significantly lower than that of the lysine ε-amine (pKa ≈ 10.5).[22] By controlling the reaction pH, the N-terminus can be deprotonated and thus made selectively reactive while the lysine residues remain protonated and largely unreactive. This reaction forms a Schiff base, which is then reduced to a stable secondary amine linkage.

-

The Pharmacokinetic and Biophysical Consequences

The covalent attachment of PEG fundamentally alters how a protein interacts with its biological environment, leading to significant changes in its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The ultimate goal is to strike a balance that maximizes therapeutic efficacy.[7][23]

Balancing PK and PD

-

Pharmacokinetics (PK): This refers to what the body does to the drug (absorption, distribution, metabolism, excretion). PEGylation drastically improves PK by increasing the drug's half-life and systemic exposure.[][25]

-

Pharmacodynamics (PD): This refers to what the drug does to the body, often measured by its binding affinity to a receptor or its enzymatic activity.[23][] A critical consideration is that the bulky PEG chain can sometimes cause steric hindrance, partially blocking the drug's active site and reducing its binding affinity or potency.[7][10][]

The success of a PEGylated therapeutic often depends on compensating for a potential loss in potency (PD) with a significant gain in circulatory half-life (PK).[7][23][] Site-specific PEGylation is crucial here, as it allows the PEG chain to be placed far from the active site to minimize this negative PD effect.

Quantitative Impact of PEGylation

The effects of PEGylation are best illustrated with quantitative data. The table below summarizes the typical impact on key biopharmaceutical parameters.

| Parameter | Non-PEGylated Protein | PEGylated Protein | Rationale for Change |

| Circulating Half-Life | Short (minutes to hours) | Long (hours to days) | Increased hydrodynamic size reduces renal clearance.[5][8][9] |

| Immunogenicity | Can be high | Significantly reduced | PEG chains mask antigenic epitopes from the immune system.[6][9][10] |

| Proteolytic Stability | Susceptible to degradation | Increased resistance | Steric hindrance from PEG shield protects against proteases.[7][13][23] |

| In Vitro Bioactivity | 100% (Baseline) | Often reduced (e.g., 50-90%) | Steric hindrance at the active or binding site.[10][] |

| Overall In Vivo Efficacy | Requires frequent dosing | Maintained or enhanced | Extended half-life compensates for reduced in vitro activity.[7][23] |

Experimental Workflow: A Practical Guide

A successful PEGylation project requires a systematic approach encompassing the conjugation reaction, purification of the desired product, and comprehensive analytical characterization.

Experimental Protocol: Amine-Reactive PEGylation (NHS Ester)

This protocol outlines a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.[26][27]

-

Materials:

-

Protein of interest (e.g., 2-5 mg/mL).

-

PEG-NHS reagent (e.g., Y-NHS-40K).[27]

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Crucially, avoid amine-containing buffers like Tris. [27]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Dry, water-miscible solvent (e.g., DMSO) for reconstituting PEG reagent.[27]

-

-

Procedure:

-

Preparation: Ensure the protein is in the correct reaction buffer. If stored in an amine-containing buffer, perform a buffer exchange via dialysis or size-exclusion chromatography.[27]

-

Reagent Calculation: Determine the molar ratio of PEG to protein. A starting point is often a 5- to 10-fold molar excess of PEG.[27] This must be optimized for each specific protein to achieve the desired degree of PEGylation.[28]

-

Reagent Solubilization: Immediately before use, warm the PEG-NHS reagent to room temperature.[27] Reconstitute the calculated amount in a small volume of dry DMSO. PEG-NHS esters hydrolyze in aqueous solution, so this step must be performed quickly.[27]

-

Conjugation Reaction: Add the PEG-DMSO solution slowly to the stirring protein solution.[27]

-

Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-3 hours.[27] The optimal time and temperature depend on the protein's stability and reactivity.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester. Incubate for 30 minutes.

-

Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein.

-

Purification and Characterization

The heterogeneity of the reaction mixture necessitates robust purification and analytical methods.[29]

-

Purification:

-

Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species. The attachment of PEG shields the protein's surface charges, altering its isoelectric point. This change in charge allows for the separation of mono-, di-, and poly-PEGylated isomers, as well as unmodified protein.[8][30]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. It is effective for removing unreacted, low-molecular-weight PEG from the much larger PEGylated protein.[28][29][30]

-

-

Characterization:

-

SDS-PAGE: A simple, qualitative method to visualize the increase in molecular weight. PEGylated proteins will migrate much slower than their unmodified counterparts, appearing as a smear or distinct higher-molecular-weight bands.

-

High-Performance Liquid Chromatography (HPLC): HPLC, using IEX or SEC columns, is used to assess the purity and quantify the distribution of different PEGylated species.[28][29]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the exact mass of the conjugate, which reveals the number of PEG chains attached.[31][32] Tandem MS (MS/MS) after proteolytic digestion can be used to identify the precise sites of PEGylation.[31][33]

-

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges, and the field continues to evolve.

-

The "PEG Dilemma":

-

Immunogenicity of PEG: While long considered non-immunogenic, there is growing evidence that pre-existing or induced anti-PEG antibodies can develop in patients.[11][34][35] These antibodies can bind to the PEGylated drug, leading to accelerated blood clearance (ABC) and reducing its efficacy, or in some cases, causing hypersensitivity reactions.[34][35][36]

-

Non-Biodegradability: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues after repeated administration, raising long-term safety concerns.[9][14][37]

-

-

Future Directions:

-

Biodegradable Linkers: To address accumulation, researchers are developing PEGs with cleavable linkers that can be broken down in vivo, releasing the PEG for clearance.[9]

-

Alternative Polymers: Polymers such as polysarcosine and polyzwitterions are being explored as potential alternatives to PEG that may not elicit the same immune response.[9]

-

Advanced Conjugation: The future lies in refining site-specific and enzymatic methods to produce perfectly homogeneous conjugates, ensuring maximal retention of bioactivity and a consistent product profile.[9][38]

-

Conclusion

PEGylation is a powerful and validated platform technology that has transformed the therapeutic landscape for protein-based drugs. By intelligently applying the principles of conjugation chemistry, drug developers can significantly enhance a molecule's pharmacokinetic profile, stability, and safety. A deep understanding of the interplay between PEG chemistry, protein structure, and the resulting biophysical properties is essential for success. While challenges such as the immunogenicity of PEG remain, ongoing innovation in polymer chemistry and conjugation techniques promises to further refine this critical tool, paving the way for the next generation of safer and more effective biotherapeutics.

References

-

Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review. (2010). European Pharmaceutical Review. [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI. [Link]

-

Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry. (n.d.). ACS Publications. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (n.d.). Taylor & Francis Online. [Link]

-

The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. (2009). Journal of Pharmaceutical Sciences. [Link]

-

PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). LinkedIn. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2021). National Institutes of Health (NIH). [Link]

-

Questioning the Use of PEGylation for Drug Delivery. (2018). National Institutes of Health (NIH). [Link]

-

Site-specific PEGylation of proteins: Insights into structural and functional changes. (2023). DOI. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Cureus. [Link]

-

Site-Specific PEGylation of Therapeutic Proteins. (2015). National Institutes of Health (NIH). [Link]

-

PEGylation. (n.d.). Wikipedia. [Link]

-

Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (2024). JenKem Technology. [Link]

-

Pharmacokinetic consequences of pegylation. (2011). International Journal of Pharmaceutics. [Link]

-

Overview of peptide and protein PEGylation: Properties and general strategies. (2003). ResearchGate. [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2016). ResearchGate. [Link]

-

The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. (2009). Creative PEGWorks. [Link]

-

Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. (2014). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

-

Making Site-specific PEGylation Work. (2005). BioPharm International. [Link]

-

PEGylation technology: addressing concerns, moving forward. (2024). Journal of Drug Targeting. [Link]

-

Site-Specific PEGylation of Therapeutic Proteins. (2015). International Journal of Molecular Sciences. [Link]

-

Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (2015). Springer Nature Experiments. [Link]

-

Chemistry for peptide and protein PEGylation. (2002). Advanced Drug Delivery Reviews. [Link]

-

PEGylation | Successful Approach to Drug Delivery. (2024). YouTube. [Link]

-

Peptide PEGylation: The Next Generation. (2004). Pharmaceutical Technology. [Link]

-

PEGylation technology: addressing concerns, moving forward. (2024). National Institutes of Health (NIH). [Link]

-

A Brief Description of the Advantages and Challenges of PEGylated Proteins. (n.d.). MtoZ Biolabs. [Link]

-

Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). Frontiers in Bioengineering and Biotechnology. [Link]

-

Enhanced biophysical properties of PEGylated proteins. (2012). ResearchGate. [Link]

-

Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. (2014). ResearchGate. [Link]

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (2018). IDOSI Publications. [Link]

-

Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. (2023). National Institutes of Health (NIH). [Link]

-

Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). National Institutes of Health (NIH). [Link]

-

The impact of PEGylation on biological therapies. (2008). BioDrugs. [Link]

-

Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2015). Springer Nature Experiments. [Link]

Sources

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. idosi.org [idosi.org]

- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 10. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 11. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]

- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 21. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. creativepegworks.com [creativepegworks.com]

- 25. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. One moment, please... [jenkemusa.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 34. tandfonline.com [tandfonline.com]

- 35. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 38. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine supplier

An In-depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development and proteomics, the precise and stable linking of molecules is paramount. Polyethylene glycol (PEG) linkers have become foundational tools, prized for their ability to enhance solubility, improve pharmacokinetics, and reduce the immunogenicity of bioconjugates.[1][2][3] This guide focuses on a specific and highly versatile tool within this class: This compound . As a heterobifunctional linker, it possesses two distinct reactive termini separated by a hydrophilic trioxatridecanediamine spacer, offering researchers sequential conjugation capabilities essential for constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the linker's properties, mechanism of action, and practical applications, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties